2,4,5-Trichloro-6-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)pyridine-3-carbonitrile
Overview
Description
2,4,5-Trichloro-6-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a nitrogen-containing macrocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-6-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)pyridine-3-carbonitrile typically involves multiple steps. One common approach is the reaction of 2,4,5-trichloropyridine with a macrocyclic amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as AlCl3, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-6-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Complexation Reactions: The macrocyclic ring can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2,4,5-Trichloro-6-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,5-Trichloro-6-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated pyridines and macrocyclic amines, such as:
- 2,4,6-Trichloro-1,3,5-triazine
- 2,4,5-Trichlorophenoxyacetic acid
Uniqueness
What sets 2,4,5-Trichloro-6-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)pyridine-3-carbonitrile apart is its combination of a chlorinated pyridine ring with a macrocyclic amine. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,4,5-trichloro-6-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl3N3O4/c17-13-12(11-20)15(19)21-16(14(13)18)22-1-3-23-5-7-25-9-10-26-8-6-24-4-2-22/h1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFNWNHELGDDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCN1C2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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